

physical properties of 2-Methoxy-6-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-6-nitrobenzaldehyde

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An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methoxy-6-nitrobenzaldehyde**, an organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and a visual representation of a relevant synthetic pathway.

Physical and Chemical Properties

2-Methoxy-6-nitrobenzaldehyde is characterized as a yellow to orange crystalline solid at room temperature.^[1] It is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water.^[1] The presence of methoxy (-OCH₃) and nitro (-NO₂) functional groups on the benzaldehyde structure dictates its chemical reactivity and physical characteristics.^[1]

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₄	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	42 - 44 °C	
Boiling Point	153 °C @ 31 hPa	
Solubility	Soluble in ethanol, acetone; limited in water	[1]
CAS Number	19689-88-4	[1]

Spectroscopic Data and Interpretation

While specific spectra for **2-Methoxy-6-nitrobenzaldehyde** are not provided in the search results, a theoretical interpretation based on its structure and data from analogous compounds can be made.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, highly deshielded, ~9.8-10.5 ppm), the methoxy group protons (singlet, ~3.9 ppm), and the aromatic protons (in the range of 7.0-8.0 ppm), with their multiplicity depending on coupling with adjacent protons.[2][3]
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum would feature a characteristic peak for the carbonyl carbon of the aldehyde group in the downfield region (~190 ppm).[4] Aromatic carbons would resonate between 110-160 ppm, and the methoxy carbon would appear further upfield (~56 ppm).[3][4]
- Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands for the functional groups present. A strong C=O stretch for the aldehyde carbonyl group is expected around 1670-1700 cm⁻¹. [2][4] Vibrations for the nitro group (asymmetric and symmetric stretching) would appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic C=C stretching bands would be observed in the 1450-1600 cm^{-1} region, and C-O stretching for the methoxy group would be visible around 1250 cm^{-1} .[\[2\]](#)[\[4\]](#)

Experimental Protocols

The determination of the physical properties of **2-Methoxy-6-nitrobenzaldehyde** follows standard laboratory procedures.

Melting Point Determination

The melting point is determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

Synthesis of a Structurally Related Compound: 2-Hydroxy-6-nitrobenzaldehyde

While a specific protocol for **2-Methoxy-6-nitrobenzaldehyde** was not found, the following well-documented Reimer-Tiemann formylation for the synthesis of the structurally similar 2-Hydroxy-6-nitrobenzaldehyde from m-nitrophenol illustrates a relevant synthetic methodology.[\[5\]](#)[\[6\]](#)

Materials:

- m-Nitrophenol
- Sodium hydroxide
- Chloroform
- Deionized water
- Dilute Sulfuric Acid
- Sodium bisulfite solution

Procedure:

- Dissolve 5.0 g of m-nitrophenol in a solution of 6.5 g of sodium hydroxide in 35 mL of deionized water within a round-bottom flask equipped with a reflux condenser.[6]
- Add 7.0 mL of chloroform to the solution.[6]
- Heat the mixture to reflux on a water bath for approximately one hour with continuous stirring.[5][6]
- After reflux, remove the excess chloroform via distillation.[6]
- Cool the reaction mixture and acidify it with dilute sulfuric acid.[5][6]
- Isolate the product, 2-hydroxy-6-nitrobenzaldehyde, along with unreacted m-nitrophenol, via steam distillation.[5][6]
- Separate the aldehyde from the unreacted phenol by extraction with a sodium bisulfite solution, which selectively forms a bisulfite adduct with the aldehyde.[5][6]
- Decompose the bisulfite adduct with acid to regenerate the pure aldehyde.[5]
- Collect the purified 2-hydroxy-6-nitrobenzaldehyde by filtration and dry the solid product.[5]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Reimer-Tiemann reaction.



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Caption: Workflow for the synthesis of 2-Hydroxy-6-nitrobenzaldehyde.

Safety and Handling

2-Methoxy-6-nitrobenzaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects. When handling this compound, it is crucial to wear appropriate personal protective equipment, including protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area, and dust inhalation should be avoided. In case of contact or ingestion, appropriate first-aid measures should be taken immediately.

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